2-{[(4-chlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-4-ol
Description
2-{[(4-Chlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-4-ol is a pyrimidine derivative featuring a 4-chlorobenzylsulfanyl substituent at position 2, a methyl group at position 6, and a hydroxyl group at position 2. Pyrimidine derivatives are widely studied for their roles as enzyme inhibitors, antimicrobial agents, and building blocks in organic synthesis .
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2OS/c1-8-6-11(16)15-12(14-8)17-7-9-2-4-10(13)5-3-9/h2-6H,7H2,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYFBYGQLVMKBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501321335 | |
| Record name | 2-[(4-chlorophenyl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501321335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47194370 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
159333-55-8 | |
| Record name | 2-[(4-chlorophenyl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501321335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-chlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-4-ol typically involves the reaction of 4-chlorobenzyl chloride with 2-mercapto-6-methylpyrimidin-4-ol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chlorine atom by the thiol group, forming the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-{[(4-chlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the hydroxyl group, forming the corresponding pyrimidine derivative.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as ammonia or thiols are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dehydroxylated pyrimidine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-{[(4-chlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-4-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(4-chlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. Additionally, the pyrimidine ring can interact with nucleic acids, potentially affecting DNA and RNA synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
Several pyrimidine derivatives share structural similarities with the target compound. Key examples include:
Key Observations :
- The 4-chlorobenzylsulfanyl group in the target compound enhances lipophilicity compared to simpler methylthio analogs (e.g., 4-Methyl-6-(methylthio)pyrimidin-2-ol) .
Physicochemical Properties
- Solubility : The 4-chlorobenzylsulfanyl group increases hydrophobicity compared to hydroxyl- or methylthio-substituted pyrimidines .
- Intramolecular Interactions: notes an intramolecular S···O interaction (2.534 Å) in 6-Methylsulfanyl-4H-pyrimido[1,6-a]pyrimidin-4-one, stabilizing its planar conformation. Similar interactions may occur in the target compound .
Crystallographic Data
- Planarity: Pyrimidine derivatives like 6-Methylsulfanyl-4H-pyrimido[1,6-a]pyrimidin-4-one exhibit near-coplanar non-hydrogen atoms (max deviation: 0.143 Å) . The target compound’s substituents may disrupt planarity, affecting packing in crystal lattices.
- Software Tools : SHELX and ORTEP-3 () are widely used for refining crystal structures, suggesting similar methodologies could resolve the target compound’s geometry .
Biological Activity
The compound 2-{[(4-chlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-4-ol (CAS Number: 159333-55-8) is a pyrimidine derivative that has garnered attention for its potential biological activities. With a molecular formula of and a molecular weight of 266.75 g/mol, this compound's structure includes a chlorophenyl group and a sulfanyl moiety, which are known to influence its pharmacological properties.
Chemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C12H11ClN2OS |
| Molecular Weight | 266.75 g/mol |
| LogP | 3.0059 |
| Polar Surface Area | 34.325 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
Antimicrobial Properties
Several studies have indicated that compounds with similar structural motifs exhibit antimicrobial activity. For instance, derivatives containing the chlorophenyl and sulfanyl groups have shown moderate to strong antibacterial effects against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The biological activity of this compound may be attributed to its ability to inhibit bacterial growth through interference with essential cellular processes.
Enzyme Inhibition
Research on related compounds suggests that the sulfanyl group can enhance enzyme inhibition capabilities. For example, compounds with similar structures have been evaluated for their inhibitory effects on enzymes like acetylcholinesterase (AChE) and urease, demonstrating significant activity . The potential of this compound as an enzyme inhibitor warrants further investigation, particularly in the context of neurodegenerative diseases where AChE inhibition is beneficial.
Neuroprotective Effects
Preliminary studies suggest that compounds with similar functionalities may possess neuroprotective properties by modulating inflammatory responses in neurodegenerative conditions. For instance, certain derivatives have been shown to reduce nitric oxide production and pro-inflammatory cytokine release in activated microglia . This mechanism indicates that this compound could potentially mitigate neuroinflammation, making it a candidate for further research in treating conditions like Parkinson's disease.
Case Studies
- Antibacterial Activity Evaluation : A study assessed the antibacterial efficacy of various pyrimidine derivatives, including those with sulfanyl groups. The results indicated that these compounds exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting a promising avenue for developing new antibiotics .
- Neuroprotective Mechanism : In vivo studies involving related compounds demonstrated their ability to protect dopaminergic neurons from degeneration induced by neurotoxic agents like MPTP. These findings highlight the potential of sulfur-containing pyrimidines in neuroprotection through anti-inflammatory pathways .
Q & A
(Basic) What are the common synthetic routes for 2-{[(4-chlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-4-ol, and how do reaction conditions influence yield and purity?
The synthesis typically involves nucleophilic substitution reactions at the pyrimidine core. For example, the sulfanyl group can be introduced via thiolation of a chlorinated pyrimidine intermediate using (4-chlorophenyl)methanethiol under basic conditions (e.g., NaH or K₂CO₃ in dry DMF) . Temperature control (60–80°C) is critical to minimize side reactions, such as oxidation of the sulfanyl group to sulfoxide or sulfone byproducts . Solvent choice (e.g., DMF vs. THF) also affects reaction kinetics and purity, with polar aprotic solvents favoring higher yields . Post-synthesis purification via column chromatography or recrystallization is recommended to isolate the target compound from unreacted starting materials or dimeric byproducts .
(Advanced) How do substitution patterns on the pyrimidine ring affect the compound’s reactivity and biological activity?
Substituent position and electronic properties significantly influence reactivity. For instance:
- Chlorophenyl groups enhance electrophilicity at the pyrimidine ring, facilitating nucleophilic attacks (e.g., hydrolysis or aminolysis) .
- Sulfanyl moieties increase lipophilicity, improving membrane permeability but may reduce metabolic stability due to susceptibility to oxidation .
Comparative studies with analogs like 2-(chlorophenyl)-6-methylpyrimidin-4-ol (higher lipophilicity) and 4-benzylamino-6-methylpyrimidin-2(1H)-one (reduced reactivity due to carbonyl groups) highlight how substitutions modulate biological activity. For example, replacing the hydroxyl group with a methoxy group (as in 4-(4-methoxyphenyl)pyrimidin-2-ol) alters hydrogen-bonding capacity, impacting target binding .
(Basic) What spectroscopic techniques are most effective for characterizing this compound?
- X-ray crystallography provides definitive structural confirmation, as demonstrated for related pyrimidine derivatives (e.g., orthorhombic crystal system, space group P2₁2₁2₁, unit cell parameters a = 6.8148 Å, b = 10.6107 Å, c = 16.509 Å) .
- NMR spectroscopy (¹H and ¹³C) identifies functional groups: the aromatic protons of the chlorophenyl ring resonate at δ 7.2–7.4 ppm, while the methylsulfanyl group appears as a singlet near δ 2.5 ppm .
- High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., calculated m/z 251.73 for C₁₁H₁₀ClN₃S) .
(Advanced) What strategies can resolve contradictions in reported biological activities across studies?
Discrepancies in biological data (e.g., antimicrobial vs. antitumor efficacy) may arise from:
- Assay variability : Differences in bacterial strains (Gram-positive vs. Gram-negative) or cell lines (HeLa vs. MCF-7) can skew results . Standardize protocols using CLSI guidelines for antimicrobial testing .
- Compound purity : Impurities from incomplete synthesis (e.g., residual thiols) may exhibit off-target effects. Validate purity via HPLC (≥95%) before biological assays .
- Structural analogs : Compare activity with closely related derivatives (e.g., 4-(chlorophenyl)-6-methylpyrimidin-2-amine) to isolate the impact of specific substituents .
(Basic) What are the key structural features of this compound as determined by crystallographic studies?
Single-crystal X-ray analysis reveals:
- Planar pyrimidine ring with bond lengths of ~1.33 Å for C=N and ~1.44 Å for C-S, indicating partial double-bond character in the sulfanyl group .
- Dihedral angles between the pyrimidine and chlorophenyl rings (~45°) suggest limited conjugation, which may reduce π-π stacking interactions in biological targets .
- Hydrogen-bonding networks involving the hydroxyl group (O-H···N) stabilize the crystal lattice, with bond distances of ~2.8 Å .
(Advanced) How does the sulfanyl group influence the compound’s pharmacokinetic properties?
The sulfanyl group:
- Enhances lipophilicity (logP ~2.8), improving blood-brain barrier penetration but increasing plasma protein binding .
- Prone to metabolic oxidation (e.g., CYP450-mediated conversion to sulfoxide), which can be mitigated by substituting with a methylsulfonyl group for greater stability .
- Modulates solubility : Low aqueous solubility (<0.1 mg/mL) necessitates formulation with co-solvents (e.g., PEG 400) for in vivo studies .
(Basic) What in vitro models are typically used to assess the antimicrobial activity of pyrimidine derivatives?
- Bacterial models : Minimum inhibitory concentration (MIC) assays against Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922) .
- Fungal models : Disk diffusion assays for Candida albicans (ATCC 10231) .
- Cell viability assays : MTT or resazurin-based tests in mammalian cell lines to rule out cytotoxicity before antimicrobial testing .
(Advanced) What computational methods predict the binding affinity of this compound to biological targets?
- Molecular docking (AutoDock Vina) identifies potential interactions with enzymes like dihydrofolate reductase (DHFR), where the chlorophenyl group occupies a hydrophobic pocket .
- Molecular dynamics (MD) simulations (AMBER or GROMACS) assess binding stability over 100-ns trajectories, with RMSD values <2 Å indicating robust target engagement .
- QSAR models correlate substituent electronegativity (e.g., Hammett σ constants) with IC₅₀ values to guide structural optimization .
(Basic) How does the compound’s solubility profile impact formulation in pharmacological studies?
- pH-dependent solubility : The hydroxyl group (pKa ~8.5) increases solubility in alkaline buffers (e.g., PBS pH 7.4) .
- Co-solvent systems : Use 10% DMSO in saline for in vitro studies, while cyclodextrin complexes improve solubility for in vivo administration .
- LogP optimization : Introduce polar groups (e.g., -COOH) to derivatives like 2-(4-chlorophenyl)-6-methylpyrimidine-4-carboxylic acid (logP ~1.5) for enhanced aqueous solubility .
(Advanced) What are the challenges in scaling up synthesis for preclinical studies?
- Multi-step synthesis : Purification bottlenecks arise in steps like thiolation, requiring scalable techniques (e.g., continuous flow reactors) to improve throughput .
- Byproduct control : Oxidation of sulfanyl groups during scale-up necessitates inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) .
- Yield optimization : Catalytic methods (e.g., Pd/C for dechlorination) or microwave-assisted synthesis can reduce reaction times from hours to minutes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
